molecular formula C8H13FO3 B1470810 2-Fluoro-3-(oxan-3-yl)propanoic acid CAS No. 1536021-84-7

2-Fluoro-3-(oxan-3-yl)propanoic acid

Cat. No.: B1470810
CAS No.: 1536021-84-7
M. Wt: 176.19 g/mol
InChI Key: OONXELFLMMBRRC-UHFFFAOYSA-N
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Description

2-Fluoro-3-(oxan-3-yl)propanoic acid (CID 81357653) is a fluorinated carboxylic acid that serves as a specialized building block in medicinal chemistry and drug discovery research. The compound features a propanoic acid backbone substituted with a fluorine atom at the 2-position and a tetrahydropyran (oxan) ring at the 3-position, yielding a molecular formula of C8H13FO3 . The introduction of fluorine into organic molecules is a well-established strategy in pharmaceutical development, as it can significantly alter a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . Fluorine-containing fragments, such as this one, are valuable for creating novel chemical entities, particularly for probing structure-activity relationships in the design of potential therapeutic agents . The tetrahydropyran moiety is a common pharmacophore found in many bioactive molecules, further enhancing the compound's utility as a versatile synthetic intermediate . Specific research applications and a detailed mechanism of action for this compound are not currently detailed in the available scientific literature. Based on its structural features, it is primarily of interest for use in synthetic organic chemistry programs aimed at developing new fluorinated compounds for various research fields, including pharmaceuticals and materials science. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-fluoro-3-(oxan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3/c9-7(8(10)11)4-6-2-1-3-12-5-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONXELFLMMBRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Strategies

  • Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed to introduce fluorine at activated positions, but controlling regioselectivity on propanoic acid derivatives requires protective groups or directing groups.
  • Nucleophilic fluorination can be performed using fluoride sources on suitable precursors like halogenated intermediates.
  • Biosynthetic fluorination has been demonstrated for related compounds, using enzymatic pathways that convert 2-fluoromalonic acid into fluorinated hydroxy acids under mild conditions, avoiding toxic reagents.

Introduction of the Oxan-3-yl Group

  • The oxan-3-yl substituent can be introduced via nucleophilic substitution on a suitable leaving group at the 3-position of the propanoic acid backbone.
  • Alternatively, ring-opening or ring-closing reactions involving tetrahydropyran derivatives can be used to install the oxan ring with the correct stereochemistry.
  • Protection/deprotection strategies are often necessary to maintain the integrity of the acid and fluorinated centers during these transformations.

Biocatalytic Synthesis Method

A promising and environmentally friendly method for synthesizing fluorinated hydroxypropionic acids, which could be adapted for this compound, involves biocatalysis:

  • Substrate: 2-Fluoromalonic acid (2-FMA), which can be chemically synthesized or produced microbially.
  • Enzymes: Malonyl-CoA synthetase (MatBrp) catalyzes the formation of fluoromalonyl-CoA, followed by malonyl-CoA reductase (MCR) converting it to 2-fluoro-3-hydroxypropionic acid.
  • This method operates under mild, green conditions, avoiding toxic reagents and waste.
  • The approach can theoretically be extended to analogues with oxan substituents by engineering enzyme specificity or by subsequent chemical modification after biosynthesis.

Comparative Table of Preparation Methods

Method Type Key Steps Advantages Limitations References
Electrophilic Fluorination Use of Selectfluor or NFSI on precursors High fluorination efficiency; well-established reagents Requires careful control of regioselectivity; harsh conditions possible
Nucleophilic Fluorination Fluoride ion displacement on halogenated intermediates Mild conditions possible; selective fluorination Precursor synthesis needed; limited substrate scope
Biocatalytic Synthesis Enzymatic conversion of 2-FMA via MatBrp and MCR Green, mild, avoids toxic waste; scalable Requires enzyme availability and optimization; limited to certain substrates
Chemical Synthesis with Oxan Introduction Nucleophilic substitution or ring-forming reactions to install oxan group Flexible for introducing oxan substituent Multi-step; stereochemical control challenging Inferred from general organic synthesis

Research Findings and Analytical Data

  • HPLC-MS Analysis: In biocatalytic synthesis, formation of 2-fluoro-3-hydroxypropionic acid was confirmed by characteristic retention times (~2.5 min) and mass-to-charge ratio (m/z = 107.0000), indicating successful fluorination and hydroxy group incorporation.
  • Yield: Biocatalytic methods produced approximately 50 mg/L of 2-fluoro-3-hydroxypropionic acid under optimized conditions.
  • Synthetic Pathway Design: Combining chemical synthesis of 2-fluoromalonic acid and enzymatic conversion allows a modular and potentially scalable route.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(oxan-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

2-Fluoro-3-(oxan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The oxane ring and propanoic acid group also contribute to the compound’s overall activity by influencing its solubility, stability, and reactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
2-Fluoro-3-(oxan-3-yl)propanoic acid C8H13FO3 Not provided F (C2), oxan-3-yl (C3) Cycloether ring, fluorine substitution
2,2-Dimethyl-3-(oxan-3-yl)propanoic acid C10H18O3 186.25 2,2-dimethyl (C2), oxan-3-yl (C3) Increased hydrophobicity
2-Fluoro-3-(pyridin-3-yl)propanoic acid C8H8FNO2 169.153 F (C2), pyridin-3-yl (C3) Aromatic nitrogen, higher polarity
3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic acid C17H13FNO3 299.30 3-fluorophenyl, isoindolinone Bulky aromatic substituents
Chlorinated 3-phenylpropanoic acid derivatives (e.g., compound 1 from ) C9H8Cl2O3 ~235.07 3,5-dichloro-4-hydroxyphenyl Antimicrobial activity

Key Observations :

  • The oxane ring in this compound likely enhances metabolic stability compared to linear alkyl chains, as seen in 2,2-dimethyl analogs .
  • Bulky substituents, such as isoindolinone in ’s compound, reduce solubility but may enhance receptor selectivity .
Antimicrobial Activity

Chlorinated 3-phenylpropanoic acid derivatives () exhibit selective activity against E. coli and S. aureus, attributed to chlorine’s electronegativity and lipophilicity . In contrast, fluorinated analogs like this compound may display altered activity due to fluorine’s smaller atomic radius and lower lipophilicity.

Anti-Inflammatory Potential

Compounds like α-(4-isobutylphenyl)propanoic acid (Ibuprofen) and fenbufen () highlight the importance of aryl groups in cyclooxygenase (COX) inhibition . The oxane ring in this compound lacks aromaticity, suggesting lower COX affinity but possibly reduced gastrointestinal toxicity.

Cytotoxicity and Selectivity

notes that β-hydroxy-β-arylalkanoic acids show anti-proliferative effects on malignant cells. The fluorine and oxane substituents in the target compound could modulate cytotoxicity by altering membrane permeability or metabolic pathways .

Q & A

Q. Example Reaction Conditions Table :

StepReagents/ConditionsPurposeYield Optimization
1Oxan-3-ol, K₂CO₃, DMF, 80°CNucleophilic substitutionIncrease reaction time to 24h
2Fluoropropanoic acid derivative, Pd(PPh₃)₄CouplingUse degassed solvents to prevent oxidation

Basic: How is the stereochemistry and structural integrity of this compound confirmed?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers to confirm the (S) or (R) configuration at the chiral center .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., oxan-3-yl CH₂ groups at δ 1.5–2.0 ppm, fluorine coupling in ¹⁹F NMR) .
    • 2D NMR (COSY, HSQC) : Maps connectivity between oxane and fluorinated moieties .
  • X-ray Crystallography : Provides absolute configuration data for crystalline derivatives .

Basic: What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

  • Solubility : Moderate in polar solvents (water, ethanol) due to carboxylic acid and hydrophobic oxane groups. Adjust pH >5 for enhanced aqueous solubility (deprotonated COO⁻) .
  • Stability :
    • Thermal : Decomposes above 200°C; store at −20°C under inert atmosphere.
    • Hydrolytic Sensitivity : Protect from moisture to prevent ester/amide bond cleavage .

Q. Key Properties Table :

PropertyValue/MethodRelevance
LogP~1.2 (predicted)Membrane permeability in bioassays
pKa~4.5 (carboxylic acid)Ionization state in physiological conditions

Advanced: How can enantioselective synthesis be achieved for chiral purity?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric catalysts (e.g., BINAP-Pd complexes) to favor the desired enantiomer during coupling .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .
  • Chiral Stationary Phases (CSPs) : Preparative HPLC with CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for large-scale separation .

Advanced: What computational strategies predict its reactivity and interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic effects of fluorine and oxane groups on acidity and nucleophilicity .
  • Molecular Docking : Screens against enzyme targets (e.g., cyclooxygenase) to predict binding affinity; adjust oxane ring substituents to optimize interactions .
  • MD Simulations : Assess stability of protein-ligand complexes in physiological conditions .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Cross-Validation : Compare with structurally analogous compounds (e.g., 3-(oxan-3-yl)propanoic acid derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₃FO₃) to rule out impurities .
  • Variable Temperature NMR : Resolve overlapping peaks by altering solvent (DMSO-d₆ vs. CDCl₃) or temperature .

Advanced: What strategies identify its biological targets and mechanisms in enzyme inhibition?

Methodological Answer:

  • Activity-Based Protein Profiling (ABPP) : Use fluorescent probes to tag enzymes inhibited by the compound .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins .
  • Metabolomic Profiling : Track changes in cellular metabolites (e.g., prostaglandins for COX inhibition) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(oxan-3-yl)propanoic acid
Reactant of Route 2
2-Fluoro-3-(oxan-3-yl)propanoic acid

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